Methyl 6-chloro-5-fluoropyrazine-2-carboxylate
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Overview
Description
Methyl 6-chloro-5-fluoropyrazine-2-carboxylate is a heterocyclic aromatic compound with the molecular formula C6H4ClFN2O2 and a molecular weight of 190.56 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with chlorine, fluorine, and a carboxylate ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-fluoropyrazine-2-carboxylate typically involves the reaction of 6-chloro-5-fluoropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-fluoropyrazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms on the pyrazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrazine derivatives.
Hydrolysis: 6-chloro-5-fluoropyrazine-2-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced pyrazine derivatives depending on the specific reaction conditions.
Scientific Research Applications
Methyl 6-chloro-5-fluoropyrazine-2-carboxylate is utilized in several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigating the biological activity of pyrazine derivatives in various assays.
Material Science: Exploring the properties of pyrazine-based materials for potential use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-fluoropyrazine-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of electronegative substituents like chlorine and fluorine may influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-5-bromopyrazine-2-carboxylate
- Methyl 6-chloro-5-iodopyrazine-2-carboxylate
- Methyl 6-chloro-5-methylpyrazine-2-carboxylate
Uniqueness
Methyl 6-chloro-5-fluoropyrazine-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the pyrazine ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 6-chloro-5-fluoropyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSVXVRLVPSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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